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Introduction

Diacylglycerol O-acyltransferase (DGAT) enzymes, specifically DGAT1 and DGATZ2, are pivotal
in the final step of triglyceride (TG) synthesis. They catalyze the esterification of diacylglycerol
(DAG) with a fatty acyl-CoA to form TG. While both enzymes perform the same catalytic
function, they are encoded by different genes, share no sequence homology, and possess
distinct biochemical and physiological roles. DGATL1 is expressed in various tissues, including
the intestine, adipose tissue, and mammary glands, playing a crucial role in dietary fat
absorption and chylomicron synthesis. DGAT2 is the predominant isoform in the liver and is
essential for hepatic TG synthesis and secretion of very-low-density lipoproteins (VLDL). The
distinct roles of DGAT1 and DGAT?2 in lipid metabolism make them attractive therapeutic
targets for metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver
disease (NAFLD).

This document provides detailed application notes, validated quantitative PCR (qPCR) primer
information for human DGAT1 and DGAT2, and a comprehensive experimental protocol for
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their gene expression analysis using SYBR Green-based qPCR.

Data Presentation: Quantitative PCR Primers

The following tables summarize validated gPCR primer sequences for human DGAT1 and
DGAT2, suitable for SYBR Green-based detection. These primers have been sourced from
peer-reviewed literature and reputable commercial suppliers to ensure reliability and
reproducibility.

Table 1: Human DGAT1 gPCR Primers

Forward Reverse Amplicon Size
Gene . . Source
Primer (5'-3') Primer (5'-3') (bp)

AGAGGTGTTG GTCTGAGTGG N
DGAT1 Not Specified [1]
GGAGGATCTG GTGGCAGGT

Table 2: Human DGAT2 gPCR Primers

Forward Reverse Amplicon Size
Gene . . Source
Primer (5'-3') Primer (5'-3') (bp)

GTGAAGTAGAG )
GCTACAGGTCA -~ OriGene
DGAT2 CACAGCGATGA  Not Specified )
TCTCAGTGCTC G Technologies

Signaling Pathway

DGAT1 and DGAT?2 are integral to the triglyceride synthesis pathway, which is a central
process in cellular lipid metabolism. Their activities are influenced by substrate availability and
hormonal signals. The following diagram illustrates the core triglyceride synthesis pathway and
the positioning of DGAT1 and DGAT?2.
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Caption: Triglyceride synthesis pathway highlighting the roles of DGAT1 and DGAT2.

Experimental Protocols

This section provides a detailed protocol for quantifying human DGAT1 and DGAT2 mRNA
expression levels using a two-step SYBR Green-based gPCR assay.

Experimental Workflow
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The overall workflow for the gPCR experiment is depicted below.

Cell/Tissue Sample

Total RNA Isolation

RNA Quality & Quantity Assessment
(e.g., NanoDrop, Bioanalyzer)

Reverse Transcription (cDNA Synthesis)

gPCR Reaction Setup

(SYBR Green Master Mix, Primers, cDNA)

gPCR Amplification & Data Acquisition
(Real-Time PCR Instrument)

Data Analysis
(Relative Quantification, e.g., AACt method)

!

Results Interpretation
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Caption: Standard workflow for a two-step quantitative PCR experiment.
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Materials

e RNA Isolation Kit: (e.g., TRIzol Reagent, RNeasy Mini Kit)
e DNase I: RNase-free

e Reverse Transcription Kit: (e.g., SuperScript IV Reverse Transcriptase, iScript cDNA
Synthesis Kit)

o SYBR Green qPCR Master Mix: (e.g., PowerUp SYBR Green Master Mix, SsoAdvanced
Universal SYBR Green Supermix)

* Nuclease-free water
e (PCR primers for human DGAT1, DGAT2, and a reference gene (e.g., GAPDH, ACTB, B2M)
o PCR-compatible plates and seals

¢ Real-time PCR instrument

Protocol

Step 1: Total RNA Isolation and DNase Treatment

 Isolate total RNA from human cells or tissues using a preferred RNA isolation kit according to
the manufacturer's instructions.

e To remove any contaminating genomic DNA, perform a DNase | treatment on the isolated
RNA. This can be done either on-column during RNA purification or as a separate step after
elution.

e Assess the quality and quantity of the isolated RNA using a spectrophotometer (e.g.,
NanoDrop) to measure A260/280 and A260/230 ratios. An A260/280 ratio of ~2.0 is indicative
of pure RNA. Further quality assessment can be performed using an automated
electrophoresis system (e.g., Agilent Bioanalyzer).

Step 2: cDNA Synthesis (Reverse Transcription)
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e Synthesize first-strand cDNA from the total RNA using a reverse transcription kit. A typical
reaction setup is as follows:

Component Volume/Amount
Total RNA 1ug

Random Hexamers/Oligo(dT) primers As per kit instructions
dNTPs As per kit instructions
Reverse Transcriptase As per kit instructions
Nuclease-free water To final volume

 Incubate the reaction mixture according to the manufacturer's recommended thermal profile
(e.g., priming, reverse transcription, and inactivation steps).

e The resulting cDNA can be stored at -20°C until use.
Step 3: Quantitative PCR (gPCR)

o Prepare the gPCR reaction mixture. It is recommended to prepare a master mix for all
reactions to minimize pipetting errors. The following is a typical reaction setup for a 20 pL
reaction:

Component Volume Final Concentration

2x SYBR Green gPCR Master

Mix 10 pL 1x

Forward Primer (10 uM) 0.8 uL 400 nM
Reverse Primer (10 uM) 0.8 uL 400 nM
cDNA template (diluted) 2 uL ~10-100 ng
Nuclease-free water 6.4 uL -

Total Volume 20 pL
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 Aliquot the master mix into gPCR plate wells.

e Add the appropriate cDNA template to each well. Include no-template controls (NTC) for
each primer set to check for contamination.

o Seal the qPCR plate and briefly centrifuge to collect the contents at the bottom of the wells.

o Perform the gPCR reaction in a real-time PCR instrument using a standard three-step
cycling protocol:

Step Temperature Time Cycles
Initial Denaturation 95°C 2-10 min 1
Denaturation 95°C 15 sec 40
Annealing 60°C 30 sec

Extension 72°C 30 sec

Melt Curve Analysis Instrument specific - 1

Step 4: Data Analysis
e Analyze the gPCR data using the software provided with the instrument.
» Set the baseline and threshold for Cq (quantification cycle) determination.

o Perform a melt curve analysis to verify the specificity of the PCR product. A single peak
indicates a specific amplicon.

o Calculate the relative gene expression of DGAT1 and DGAT?2 using the AACq method. This
involves normalizing the Cq values of the target genes (DGAT1 and DGAT?2) to a stable
reference gene and then comparing the normalized expression to a control or reference
sample.

Conclusion
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The provided gPCR primers and protocols offer a robust framework for the quantitative analysis
of human DGAT1 and DGAT2 gene expression. Accurate measurement of the differential
expression of these two key enzymes in various physiological and pathological states is crucial
for advancing our understanding of lipid metabolism and for the development of targeted
therapies for metabolic disorders. It is recommended to validate the primer efficiency and
specificity in your experimental system to ensure the generation of high-quality, reproducible
data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150450?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

